6-Chloro-2-(difluoromethyl)pyridin-3-amine
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Overview
Description
6-Chloro-2-(difluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H5ClF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chloro and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 6-Chloro-2-(difluoromethyl)pyridin-3-amine often employs large-scale batch reactors where the Suzuki–Miyaura coupling is carried out. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-2-(difluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(trifluoromethyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another related compound with different substitution patterns.
Uniqueness
6-Chloro-2-(difluoromethyl)pyridin-3-amine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5ClF2N2 |
---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-4-2-1-3(10)5(11-4)6(8)9/h1-2,6H,10H2 |
InChI Key |
SDXDIUXDPCHHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C(F)F)Cl |
Origin of Product |
United States |
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